Tiospirone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

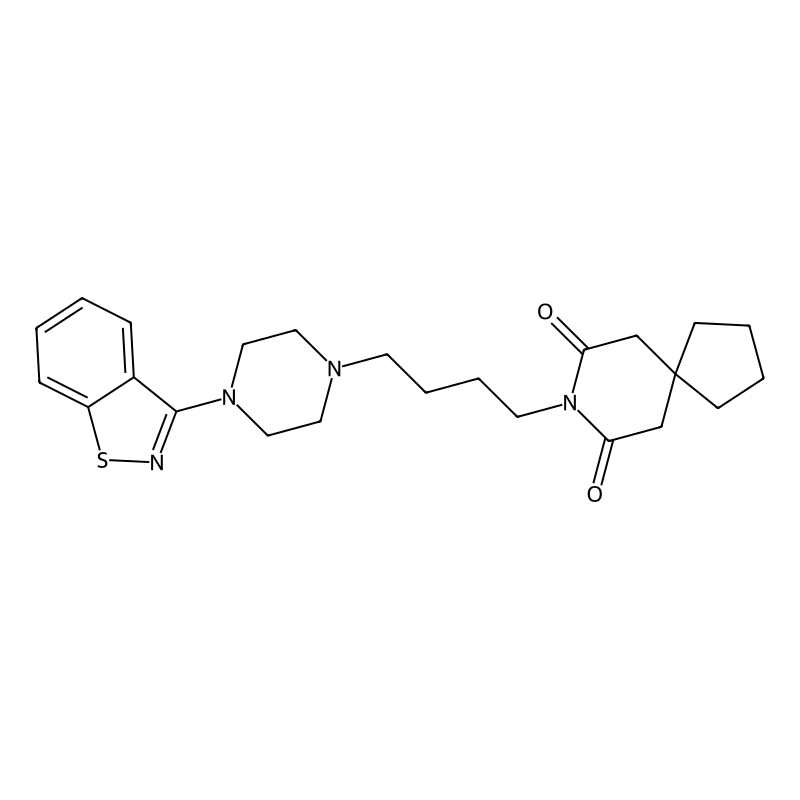

Tiospirone is an antipsychotic compound with the chemical formula C24H32N4O2S. It is classified as a member of the spirocyclic compounds and is primarily recognized for its role in modulating neurotransmitter systems in the brain. Tiospirone acts on various serotonin and dopamine receptors, particularly as a partial agonist at the 5-HT1A receptor and an inverse agonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors . This multifaceted receptor interaction positions Tiospirone as a potential therapeutic agent in treating mood disorders and psychotic conditions.

- Oxidation: The compound can participate in oxidation reactions, especially involving its aliphatic fragments.

- Substitution: It can engage in substitution reactions, particularly affecting its piperazine and benzisothiazole moieties.

Key reagents involved in these reactions include chlorine, dichloromethane, ammonium hydroxide, phosphorus oxychloride, and hydrochloric acid .

Tiospirone exhibits significant biological activity through its interaction with neurotransmitter receptors:

- Serotonin Receptors: As a partial agonist at the 5-HT1A receptor, it enhances serotonin activity, which is crucial for mood regulation. Conversely, its inverse agonist action at the 5-HT2A and related receptors may counteract excessive serotonin signaling.

- Dopamine Receptors: Tiospirone also interacts with dopamine receptors (D2 and D4), functioning as an antagonist. This modulation can influence dopaminergic pathways associated with psychosis and other neurological conditions .

Pharmacokinetically, Tiospirone is metabolized in the liver with an elimination half-life of approximately 1.4 hours.

The synthesis of Tiospirone hydrochloride involves several intricate steps:

- Formation of Di-acid Chloride: A dicarboxylic acid reacts with chloride in hot toluene.

- Sulfenyl Chloride Formation: The di-acid chloride undergoes treatment with chlorine in dichloromethane to yield sulfenyl chloride.

- Benzisothiazole Formation: Sulfenyl chloride reacts with ammonium hydroxide to produce benzisothiazole.

- Chlorobenzisothiazole Formation: Benzisothiazole is chlorinated using heated phosphorus oxychloride.

- Monosubstituted Piperazine Formation: This product reacts with piperazine in excess molten piperazine.

- Spiroquaternary Formation: The monosubstituted piperazine reacts with dibromide in refluxing ethanol.

- Final Product Formation: The spiroquaternary compound is treated with glutarimide in refluxing xylene followed by hydrochloric acid treatment to obtain Tiospirone hydrochloride .

Tiospirone has potential applications primarily in the field of psychiatry:

- Antipsychotic Treatment: Due to its unique receptor profile, it may be effective in managing symptoms of schizophrenia and other psychotic disorders.

- Mood Disorders: Its action on serotonin receptors suggests potential utility in treating depression and anxiety disorders.

Research continues to explore its efficacy and safety profile compared to existing antipsychotic medications .

Interaction studies have demonstrated that Tiospirone influences various neurotransmitter systems:

- It modulates serotoninergic pathways through its actions on different serotonin receptors.

- Its antagonistic effects on dopamine receptors are significant for understanding its role in treating psychosis.

Further studies are needed to elucidate the full spectrum of interactions and their clinical implications .

Several compounds share structural or functional similarities with Tiospirone. Here are a few notable examples:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Aripiprazole | Antipsychotic; acts on dopamine | Agonist at dopamine D2 autoreceptors |

| Brexpiprazole | Antipsychotic; serotonin-dopamine modulation | Unique partial agonist profile |

| Lurasidone | Antipsychotic; serotonin receptor activity | Multi-receptor targeting |

| Quetiapine | Antipsychotic; dopamine receptor antagonist | Broad-spectrum activity across multiple receptors |

Tiospirone's unique combination of partial agonism and inverse agonism across various receptors distinguishes it from these compounds, potentially offering a different therapeutic profile .

Tiospirone (BMY-13,859) emerged in the late 1980s as an investigational antipsychotic agent developed by Mead Johnson Nutrition Company (later acquired by Reckitt Benckiser Group). Initially explored for schizophrenia, clinical trials demonstrated efficacy comparable to typical antipsychotics like haloperidol but with a reduced propensity for extrapyramidal side effects (EPS). Despite promising Phase III results for attention deficit hyperactivity disorder (ADHD), development was discontinued, partly due to the subsequent synthesis of perospirone, a structurally related azapirone derivative with enhanced selectivity and potency. Tiospirone’s pharmacological uniqueness lies in its dual serotonin-dopamine receptor modulation, a hallmark of atypical antipsychotics.

Classification in Chemical Taxonomy

Tiospirone belongs to the azapirone class, characterized by a benzisothiazole-piperazine core fused with an azaspirodecanedione moiety. As a small-molecule drug (molecular weight: 440.6 g/mol), it falls under the broader category of heterocyclic compounds, specifically:

- Benzothiazoles: Featuring a bicyclic structure with sulfur and nitrogen atoms.

- Piperazine derivatives: Contributing to its receptor-binding versatility.

Its mechanism as a 5-HT1A partial agonist, 5-HT2A/2C/7 inverse agonist, and D2/D4 antagonist places it within the multitarget antipsychotic subclass.

Nomenclature and Identification

IUPAC Designation

The systematic IUPAC name for tiospirone is 8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione. This nomenclature reflects its:

- Spirocyclic core (azaspiro[4.5]decane-7,9-dione).

- Butyl-piperazine side chain linked to a benzothiazole group.

Alternative Names and Designations

Tiospirone is interchangeably referenced as:

- BMY-13,859: Original code from Bristol-Myers Squibb.

- Tiaspirone: A phonetic variant.

- Tiosperone: Rarely used in literature.

Registry Numbers and Chemical Databases

Key identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 87691-91-6 | |

| PubChem CID | 55752 | |

| ChEMBL ID | CHEMBL35057 | |

| UNII | 35C6UMO5SR | |

| InChI Key | ZFZPJDFBJFHYIV-UHFFFAOYSA-N |

These identifiers facilitate cross-referencing across pharmacological databases like PubChem, ChEMBL, and DrugBank.

Dicarboxylic Acid Reaction Pathway

The synthesis of tiospirone begins with the activation of dicarboxylic acid precursors through reaction with thionyl chloride in hot toluene to produce the corresponding di-acid chloride intermediate [1] [2] [3]. This initial step is crucial for establishing the reactive acyl chloride functionality that serves as the foundation for subsequent benzisothiazole formation. The dicarboxylic acid starting material undergoes transformation under elevated temperature conditions, where the nucleophilic displacement of hydroxyl groups by chloride ions occurs efficiently in the non-polar toluene solvent system.

The mechanistic pathway involves the formation of a mixed anhydride intermediate between the carboxylic acid and thionyl chloride, followed by chloride ion displacement to generate the acyl chloride functionality. The use of hot toluene as the reaction medium facilitates complete conversion while preventing side reactions that could occur in more polar solvents. Temperature control during this transformation is essential to ensure quantitative conversion while avoiding thermal decomposition of sensitive functional groups.

Benzisothiazole Formation Mechanisms

The benzisothiazole ring system formation represents a critical transformation in tiospirone synthesis, proceeding through a two-step chlorination and cyclization sequence. Treatment of the di-acid chloride intermediate with chlorine gas in dichloromethane generates the sulfenyl chloride species, which serves as the electrophilic sulfur source for subsequent ring closure [1] [2] [3]. This chlorination step must be carefully controlled to achieve selective formation of the desired sulfenyl chloride without over-oxidation or competing reactions.

The cyclization to form the benzisothiazole heterocycle occurs upon treatment of the sulfenyl chloride intermediate with ammonium hydroxide. The ammonia component acts as both a nucleophile attacking the electrophilic sulfur center and as a base facilitating the intramolecular cyclization process. This transformation involves the formation of a sulfur-nitrogen bond through nucleophilic attack, followed by proton elimination to complete the aromatic benzisothiazole ring system [4] [5].

Alternative benzisothiazole formation mechanisms have been reported in the literature, including oxidative cyclization of 2-mercaptobenzylamine derivatives using molecular iodine, and three-component reactions utilizing elemental sulfur and ammonium as heteroatom sources [6] [5]. These approaches offer potential advantages in terms of atom economy and reduced reliance on hazardous chlorine gas, though they have not been specifically applied to tiospirone synthesis.

Piperazine Incorporation Methodologies

The introduction of the piperazine moiety into the tiospirone framework occurs through nucleophilic aromatic substitution of the chlorobenzisothiazole intermediate. Following benzisothiazole formation, chlorination using phosphorus oxychloride at elevated temperature yields the chlorobenzisothiazole derivative [1] [2] [3]. This chlorination step activates the benzisothiazole ring toward nucleophilic substitution by introducing a good leaving group at the appropriate position.

The piperazine incorporation is achieved through reaction with excess molten piperazine, which serves both as the nucleophile and as the reaction medium. The use of molten piperazine provides several advantages, including high nucleophile concentration, elimination of competing solvents, and efficient heat transfer for the substitution reaction [7] [8]. The excess piperazine ensures complete conversion of the chlorobenzisothiazole starting material while minimizing the formation of disubstituted byproducts.

The mechanistic pathway involves nucleophilic attack of the piperazine nitrogen on the electrophilic carbon bearing the chloride substituent, followed by elimination of hydrogen chloride to form the desired monosubstituted piperazine product [7] [8] [9]. Careful temperature control during this transformation is essential to balance reaction rate with selectivity, as elevated temperatures can lead to over-substitution or thermal decomposition of the piperazine ring.

Alternative Synthesis Strategies

Several alternative synthetic approaches to azapirone compounds, including tiospirone analogs, have been developed to address limitations of the classical route. A notable improvement in azapirone synthesis involves the use of pre-formed potassium salts of imidate starting materials reacted with spiroquaternary piperazinium salts under anhydrous conditions [10] [11]. This approach provides several advantages including higher yields, shorter reaction times, improved safety profiles, and reduced environmental impact compared to traditional xylene-based processes.

The key innovation in this alternative methodology lies in the reaction of potassium 3,3-dimethylglutarimide with 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide in butyl acetate under reflux conditions [10]. This process eliminates the need for in situ generation of reactive metal salts and reduces the overall reaction time from traditional methods while providing cleaner reaction profiles and simplified workup procedures.

Solid-phase synthetic approaches have also been explored for azapirone synthesis, utilizing polymer-supported reagents and scavengers to facilitate purification and improve overall process efficiency [12] [13]. These methods are particularly valuable for library synthesis and medicinal chemistry applications where rapid access to structural analogs is required.

Structural Analogs and Derivatives

Tiospirone belongs to the azapirone class of compounds, which includes numerous structural analogs with varying pharmacological profiles. The most closely related compounds include buspirone, gepirone, tandospirone, and perospirone, each containing the characteristic azaspirodecanedione or related spirocyclic core structure [14] [15] [16].

| Compound | Classification | Key Structural Feature | Development Status |

|---|---|---|---|

| Buspirone | Azapirone anxiolytic | Pyrimidine-piperazine-azaspirodecanedione | FDA approved (Buspar) |

| Gepirone | Azapirone antidepressant | Pyrimidine-piperazine-piperidinedione | FDA approved 2023 (Exxua) |

| Tandospirone | Azapirone anxiolytic/antidepressant | Pyrimidine-piperazine-azaspirodecanedione | Approved in Japan (Sediel) |

| Perospirone | Azapirone antipsychotic | Benzisothiazole-piperazine-azaspirodecanedione | Approved in Japan (Lullan) |

The metabolites of tiospirone represent important structural derivatives that have been extensively characterized. The major oxidative metabolites include 6-hydroxytiospirone, which exhibits potent antipsychotic activity with minimal extrapyramidal side effects, and various sulfoxide and sulfone derivatives formed through oxidation of the benzisothiazole sulfur atom [17] [18] [19]. Additional metabolites arise through N-dealkylation of the butyl side chain attached to the piperazinyl nitrogen, resulting in shortened alkyl chains or complete removal of the side chain.

The benzisothiazole moiety is found in numerous pharmaceutical compounds beyond the azapirone class, including riluzole for amyotrophic lateral sclerosis treatment, pramipexole for Parkinson disease, and several other antipsychotic agents such as ziprasidone and lurasidone [20] [21] [22]. These compounds demonstrate the versatility of the benzisothiazole pharmacophore across different therapeutic areas.

Purification Techniques and Quality Assessment

The purification of tiospirone and related compounds requires sophisticated chromatographic techniques due to the complex nature of the synthetic mixtures and the need for high purity pharmaceutical materials. High Performance Liquid Chromatography represents the primary method for isolation and purification of tiospirone to homogeneity, with metabolite studies demonstrating successful purification using HPLC systems [17] [19] [23] [24].

| Technique | Application | Advantages |

|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Isolation and purification to homogeneity | High resolution, quantitative analysis |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment | Fast, low cost, minimal sample preparation |

| Recrystallization | Final purification and salt formation | High purity crystals, scalable |

| Preparative HPLC | Large scale compound isolation | High throughput, automated |

| Solid Phase Extraction (SPE) | Sample cleanup and concentration | Selective extraction, reduced matrix effects |

Preparative HPLC systems equipped with advanced stationary phases and detection technologies enable rapid separation and quantification of complex mixtures, facilitating the purification of target compounds from crude extracts or reaction mixtures [23] [24] [25]. The development of automated chromatography systems has streamlined purification workflows, while isocratic preparative liquid chromatography methods have demonstrated advantages in terms of reduced run time and solvent consumption compared to gradient methods [26].

Thin Layer Chromatography serves as an essential technique for reaction monitoring and preliminary purity assessment in tiospirone synthesis. TLC provides rapid qualitative analysis with minimal sample preparation requirements, making it invaluable for tracking reaction progress and identifying impurities [27] [28] [29] [30]. The technique can separate complex mixtures with high sensitivity, detecting microgram quantities of material in short analysis times.

Recrystallization remains a fundamental purification technique for pharmaceutical compounds, offering the ability to produce high-purity crystalline materials suitable for drug development applications [31] [32] [33] [34]. The process involves dissolution of the crude compound in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation while excluding impurities from the crystal lattice. For tiospirone hydrochloride formation, treatment with hydrogen chloride in isopropanol provides the appropriate conditions for salt crystallization [1] [2] [3].

Quality assessment methodologies for tiospirone include comprehensive analytical characterization using mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis. Gas chromatography coupled with electron impact mass spectrometry has proven effective for characterizing tiospirone metabolites as trimethylsilyl derivatives, though sulfoxide and sulfone analogs require alternative ionization techniques such as desorption chemical ionization due to thermal decomposition issues [17] [19].

The development of solid phase extraction methods has enhanced sample preparation and purification capabilities for complex pharmaceutical matrices [35] [36] [37]. These techniques offer selective extraction and concentration of target compounds while removing interfering substances, thereby improving the overall quality of analytical and preparative separations.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Other CAS

Wikipedia

Dates

2: Sacchetti E, Galluzzo A, Valsecchi P. Oral ziprasidone in the treatment of patients with bipolar disorders: a critical review. Expert Rev Clin Pharmacol. 2011 Mar;4(2):163-79. doi: 10.1586/ecp.10.139. Review. PubMed PMID: 22115400.

3: Rauly-Lestienne I, Boutet-Robinet E, Ailhaud MC, Newman-Tancredi A, Cussac D. Differential profile of typical, atypical and third generation antipsychotics at human 5-HT7a receptors coupled to adenylyl cyclase: detection of agonist and inverse agonist properties. Naunyn Schmiedebergs Arch Pharmacol. 2007 Oct;376(1-2):93-105. Epub 2007 Sep 5. PubMed PMID: 17786406.

4: Newman-Tancredi A, Assié MB, Leduc N, Ormière AM, Danty N, Cosi C. Novel antipsychotics activate recombinant human and native rat serotonin 5-HT1A receptors: affinity, efficacy and potential implications for treatment of schizophrenia. Int J Neuropsychopharmacol. 2005 Sep;8(3):341-56. Epub 2005 Feb 11. PubMed PMID: 15707540.

5: Cussac D, Duqueyroix D, Newman-Tancredi A, Millan MJ. Stimulation by antipsychotic agents of mitogen-activated protein kinase (MAPK) coupled to cloned, human (h)serotonin (5-HT)(1A) receptors. Psychopharmacology (Berl). 2002 Jul;162(2):168-77. Epub 2002 Apr 30. PubMed PMID: 12110994.

6: Cosi C, Koek W. Agonist, antagonist, and inverse agonist properties of antipsychotics at human recombinant 5-HT(1A) receptors expressed in HeLa cells. Eur J Pharmacol. 2001 Dec 14;433(1):55-62. PubMed PMID: 11755134.

7: Avalos M, Mak C, Randall PK, Trzeciakowski JP, Abell C, Kwan SW, Wilcox RE. Nonlinear analysis of partial dopamine agonist effects on cAMP in C6 glioma cells. J Pharmacol Toxicol Methods. 2001 Jan-Feb;45(1):17-37. PubMed PMID: 11489662.

8: Arolfo MP, McMillen BA. Tiospirone and the reinforcing effects of cocaine in the conditioned place preference paradigm in rats. J Pharm Pharmacol. 2000 Aug;52(8):977-81. PubMed PMID: 11007069.

9: Herrick-Davis K, Grinde E, Teitler M. Inverse agonist activity of atypical antipsychotic drugs at human 5-hydroxytryptamine2C receptors. J Pharmacol Exp Ther. 2000 Oct;295(1):226-32. PubMed PMID: 10991983.

10: Arolfo MP, McMillen BA. Effects of amperozide and tiospirone, atypical antipsychotic 5-HT2 drugs, on food-reinforced behavior in rats. Physiol Behav. 1999 Dec 1-15;68(1-2):93-8. PubMed PMID: 10627067.

11: Newman-Tancredi A, Gavaudan S, Conte C, Chaput C, Touzard M, Verrièle L, Audinot V, Millan MJ. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study. Eur J Pharmacol. 1998 Aug 21;355(2-3):245-56. PubMed PMID: 9760039.

12: Vanecek SA, Essman WD, Taylor DP, Woods JH. Discriminative stimulus characteristics of BMY 14802 in the pigeon. J Pharmacol Exp Ther. 1998 Jan;284(1):1-9. PubMed PMID: 9435153.

13: Fiorella D, Helsley S, Rabin RA, Winter JC. Further investigations of the interactions of antipsychotics with the (-)2,5-dimethoxy-4-methylamphetamine (DOM) discriminative stimulus. Neuropharmacology. 1997 Oct;36(10):1463-9. PubMed PMID: 9423935.

14: Ishizumi K, Kojima A, Antoku F, Saji I, Yoshigi M. Succinimide derivatives. II. Synthesis and antipsychotic activity of N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cis- cyclohexanedicarboximide (SM-9018) and related compounds. Chem Pharm Bull (Tokyo). 1995 Dec;43(12):2139-51. PubMed PMID: 8582016.

15: Roth BL, Tandra S, Burgess LH, Sibley DR, Meltzer HY. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. Psychopharmacology (Berl). 1995 Aug;120(3):365-8. PubMed PMID: 8524985.

16: Lesage AS, De Loore KL, Peeters L, Leysen JE. Neuroprotective sigma ligands interfere with the glutamate-activated NOS pathway in hippocampal cell culture. Synapse. 1995 Jun;20(2):156-64. PubMed PMID: 7570346.

17: Sumiyoshi T, Suzuki K, Sakamoto H, Yamaguchi N, Mori H, Shiba K, Yokogawa K. Atypicality of several antipsychotics on the basis of in vivo dopamine-D2 and serotonin-5HT2 receptor occupancy. Neuropsychopharmacology. 1995 Feb;12(1):57-64. PubMed PMID: 7766287.

18: Robertson GS, Matsumura H, Fibiger HC. Induction patterns of Fos-like immunoreactivity in the forebrain as predictors of atypical antipsychotic activity. J Pharmacol Exp Ther. 1994 Nov;271(2):1058-66. PubMed PMID: 7965768.

19: Roth BL, Craigo SC, Choudhary MS, Uluer A, Monsma FJ Jr, Shen Y, Meltzer HY, Sibley DR. Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. J Pharmacol Exp Ther. 1994 Mar;268(3):1403-10. PubMed PMID: 7908055.

20: Bowden CR, Voina SJ, Woestenborghs R, De Coster R, Heykants J. Stimulation by risperidone of rat prolactin secretion in vivo and in cultured pituitary cells in vitro. J Pharmacol Exp Ther. 1992 Aug;262(2):699-706. PubMed PMID: 1380082.